3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
Description
3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring at the 3-position and a carboxamide linker connecting to a methyl-isoxazole-thiophene moiety. This structure integrates multiple aromatic systems (furan, thiophene, isoxazole, and pyrazole), which confer diverse electronic and steric properties.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-16(12-8-11(18-19-12)13-3-1-5-22-13)17-9-10-7-14(23-20-10)15-4-2-6-24-15/h1-8H,9H2,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQHKGERATGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the individual heterocyclic components, such as furan, thiophene, isoxazole, and pyrazole derivatives. These components are then linked through various coupling reactions, such as:
Amidation: Formation of the carboxamide group.
Cyclization: Formation of the heterocyclic rings.
Substitution: Introduction of functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrazole derivatives, including those similar to 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide. For instance, compounds with similar structures have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungi. A study highlighted that pyrazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 5 µg/mL .
Antitumor Activity
The antitumor potential of isoxazole and pyrazole derivatives has been extensively studied. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For example, a derivative demonstrated significant cytostatic activity in human colon cancer cells by downregulating the expression of phosphorylated STAT3, a target for chemotherapeutic agents . Additionally, studies have shown that modifications in the substituents on the pyrazole ring can enhance the potency against specific cancer types.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a recent study, researchers synthesized several new pyrazole derivatives, including compounds similar to this compound. These compounds were screened for their antimicrobial activity against E. coli and S. aureus. The results indicated that the presence of furan and thiophene moieties significantly enhanced the antimicrobial properties, with some compounds achieving MIC values lower than standard antibiotics .
| Compound Name | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Structure | 10 | Antibacterial |
| Compound B | Structure | 5 | Antibacterial |
Case Study 2: Antitumor Activity Evaluation
Another study focused on evaluating the antitumor effects of pyrazole derivatives in vitro against human breast carcinoma (MCF-7) and cervical carcinoma (HeLa) cell lines. The results revealed that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent antiproliferative effects. The study also noted that structural modifications could lead to improved selectivity towards cancer cells compared to normal cells .
| Compound Name | Cell Line | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound C | MCF-7 | 15 | High |
| Compound D | HeLa | 12 | Moderate |
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
- Structural Differences : Replaces the isoxazole-thiophene group with a benzothiazole and 5-methylthiophene.
- The methyl group on thiophene may increase lipophilicity .
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-(isoxazol-5-yl)thiophene-2-sulfonamide (Compound 97)
- Structural Differences : Contains a sulfonamide linker instead of carboxamide and an additional thiophene-sulfonamide moiety.
- Implications : Sulfonamides generally exhibit stronger acidity and hydrogen-bond acceptor capacity than carboxamides, which could alter binding affinity in biological targets. The dual thiophene rings may enhance electron delocalization .
Isoxazole-Containing Derivatives
N-((5-(5-chlorothiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (Compound 9q)
- Structural Differences : Features a chlorothiophene-substituted isoxazole linked to an adamantane amine instead of pyrazole-carboxamide.
- Synthesis & Properties: Synthesized in 65% yield via nucleophilic substitution. Adamantane confers rigidity and lipophilicity, contrasting with the target compound’s pyrazole-furan system .
3-({[5-(2,5-dichlorothiophen-3-yl)-1,2-oxazol-3-yl]methyl}amino)adamantan-1-ol (Compound 9v)
- Structural Differences : Incorporates dichlorothiophene and a hydroxylated adamantane group.
- Biological Relevance : Tested in TEVC assays for influenza A virus M2 inhibition, showing 60% current inhibition at 100 μM. The dichloro substitution may improve target binding via halogen interactions, a feature absent in the target compound .
Pyrazole Derivatives with Varied Linkers
3-(5-chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Structural Differences : Replaces carboxamide with a hydrazide group and introduces an ethylidene-furan moiety.
- Implications : The hydrazide linker can form additional hydrogen bonds but is less stable under physiological conditions compared to carboxamides. The ethylidene group introduces stereoelectronic effects that may alter conformational flexibility .
Comparative Analysis of Physicochemical Properties
*Calculated based on structural formula.
Key Observations :
- The target compound’s carboxamide and heteroaromatic systems provide a balance of hydrogen-bonding capacity (2 donors, 5 acceptors) and moderate molecular weight (~396.4 g/mol), likely favoring solubility over more lipophilic analogues like Compound 9q.
- Nitro-substituted derivatives (e.g., Compound 21) exhibit higher melting points (297°C) due to strong dipole-dipole interactions, whereas the absence of nitro groups in the target compound may enhance metabolic stability .
Biological Activity
The compound 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic organic molecule that integrates multiple heterocyclic structures, which are often associated with significant biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 300.3 g/mol. The presence of furan, thiophene, and isoxazole moieties contributes to its unique chemical reactivity and biological properties. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Pyrazole-based compounds have shown efficacy against various cancer cell lines through different mechanisms:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For instance, related pyrazole compounds have demonstrated IC50 values ranging from 0.067 µM to 42.30 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole derivative | MCF7 | 0.08 |
| Pyrazole derivative | A549 | 26 |
| Pyrazole derivative | HepG2 | 17.82 |
- Mechanisms : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Aurora-A kinase pathway . Additionally, some pyrazole derivatives have been shown to induce apoptosis in cancer cells.
2. Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
- Inhibition Studies : Compounds similar to the target molecule have shown promising results in stabilizing human red blood cell membranes and reducing inflammatory markers .
3. Antimicrobial Activity
The presence of heterocyclic rings in this compound suggests potential antimicrobial properties:
- Research Findings : Various studies have indicated that compounds containing furan and thiophene moieties exhibit antimicrobial activity against both bacterial and fungal strains . The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
Several case studies illustrate the biological activities of pyrazole derivatives similar to our target compound:
- Study on Anticancer Efficacy :
- Anti-inflammatory Assessment :
Q & A
Q. What are the standard synthetic protocols for preparing 3-(furan-2-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-1H-pyrazole-5-carboxamide?
The synthesis typically involves multi-step reactions leveraging heterocyclic coupling strategies. For example:
- Step 1 : Formation of the isoxazole core via cyclization of substituted nitriles or alkynes under catalytic conditions (e.g., Cu(I)-mediated reactions) .
- Step 2 : Introduction of the thiophene moiety through Suzuki-Miyaura cross-coupling or nucleophilic substitution, as seen in analogous isoxazole-thiophene systems .
- Step 3 : Carboxamide linkage via activation of the pyrazole carboxylic acid (e.g., using HATU or EDCI) followed by coupling with the isoxazole-methylamine intermediate .
Key considerations include solvent selection (DMF or THF), base (K₂CO₃), and temperature control (room temperature to 80°C) to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- NMR (¹H/¹³C) : Essential for confirming regiochemistry of the pyrazole and isoxazole rings. Distinctive shifts for furan (δ 6.3–7.2 ppm) and thiophene (δ 7.4–7.6 ppm) protons aid in verifying substitution patterns .
- HRMS : Validates molecular weight and fragmentation patterns, particularly for the carboxamide group.
- X-ray crystallography : Resolves ambiguity in stereoelectronic effects, as demonstrated for structurally related pyrazole-isoxazole hybrids .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ values compared to reference compounds like 5-FU .
- Enzyme inhibition : Test against targets such as Factor Xa (fXa) via fluorogenic substrate assays, given structural similarities to pyrazole-based fXa inhibitors .
- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the final coupling step?
- Catalyst screening : Replace traditional bases (K₂CO₃) with milder alternatives (e.g., DBU) to reduce hydrolysis of the isoxazole ring .
- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2–4h) and improves carboxamide coupling efficiency, as shown for analogous pyrazole derivatives .
- Protecting group strategy : Temporarily protect the furan oxygen with a silyl group (TBDMS) during thiophene coupling to prevent undesired side reactions .
Q. How do electronic effects of the furan and thiophene moieties influence biological activity?
- Thiophene : Enhances π-stacking interactions with hydrophobic enzyme pockets (e.g., fXa's S4 subsite), as observed in Factor Xa inhibitors .
- Furan : Modulates electron density in the pyrazole ring, potentially altering binding affinity. Computational studies (DFT) can quantify charge distribution and predict activity trends .
- Comparative SAR : Replace furan with pyrrole or thiophene to assess changes in potency, as demonstrated in triazole-based analogs .
Q. How can contradictions in biological data (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
- Off-target profiling : Use kinome-wide screening to identify unintended kinase interactions that may explain divergent results .
- Metabolite analysis : LC-MS/MS can detect hydrolytic degradation products (e.g., free carboxylic acid) that may contribute to cytotoxicity .
- Cellular uptake studies : Quantify intracellular accumulation via fluorescent tagging (e.g., BODIPY derivatives) to correlate efficacy with bioavailability .
Q. What computational methods are effective for predicting binding modes with therapeutic targets?
- Molecular docking : AutoDock Vina or Glide can model interactions with fXa's active site, guided by crystallographic data from razaxaban (PDB: 2BOK) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between carboxamide and Tyr228) .
- Free energy calculations (MM/PBSA) : Estimate binding affinity differences when modifying the isoxazole methyl group .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
